

An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine

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Compound of Interest

Compound Name: 4-Chloro-5-methylpyridin-2-amine

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Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, aminopyridines are of particular interest due to their versatile chemical reactivity and ability to engage in hydrogen bonding, a key interaction in molecular recognition by biological targets. This guide provides a comprehensive overview of **4-Chloro-5-methylpyridin-2-amine**, a specific isomer within this important class of compounds. While this particular molecule is commercially available, detailed public-domain data on its synthesis and applications are sparse. Therefore, this guide will present the confirmed chemical information and provide expert context on its potential utility based on the broader understanding of related chemical structures.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory purposes. This section details the IUPAC name, synonyms, and other key identifiers for **4-Chloro-5-methylpyridin-2-amine**.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is **4-chloro-5-methylpyridin-2-amine**^[1].

Synonyms

In literature and commercial listings, this compound may be referred to by several other names, including:

- 2-Amino-4-chloro-5-methylpyridine[1]
- 4-Chloro-5-methyl-pyridin-2-amine[1]

It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search.

Key Identifiers

A list of key identifiers for **4-Chloro-5-methylpyridin-2-amine** is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier that is essential for unambiguous identification of the substance.

Identifier	Value	Source
CAS Number	1033203-31-4	[1][2][3][4][5]
Molecular Formula	C ₆ H ₇ ClN ₂	[1][2]
Molecular Weight	142.59 g/mol	
InChI Key	LXLJJADZPBGRJA-UHFFFAOYSA-N	[1]
SMILES	CC1=CN=C(C=C1Cl)N	[1][2]

Physicochemical Properties

At the time of writing, detailed experimental data on the physicochemical properties of **4-Chloro-5-methylpyridin-2-amine**, such as melting point, boiling point, and solubility, are not widely available in the public domain. However, computational models provide valuable estimations.

Computed Properties

The following properties have been calculated using computational methods and are available through public databases such as PubChem.

Property	Value	Source
XLogP3	1.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Exact Mass	142.0297759	[1]
Topological Polar Surface Area	38.9 Å ²	[1]
Heavy Atom Count	9	[1]

These computed values suggest that **4-Chloro-5-methylpyridin-2-amine** has drug-like properties, adhering to general guidelines such as Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors, combined with a moderate polarity, indicates that this molecule could be tailored for interactions with biological macromolecules.

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for **4-Chloro-5-methylpyridin-2-amine** is not readily found in the chemical literature. Its commercial availability is often listed as being via custom synthesis. This suggests that while a synthetic route is known to commercial suppliers, it may not be widely published.

From a chemical standpoint, the synthesis of such a molecule would likely involve the construction of the pyridine ring followed by the introduction of the chloro, methyl, and amino groups. The relative positioning of these functional groups is key and would dictate the synthetic strategy.

The reactivity of **4-Chloro-5-methylpyridin-2-amine** is dictated by its functional groups:

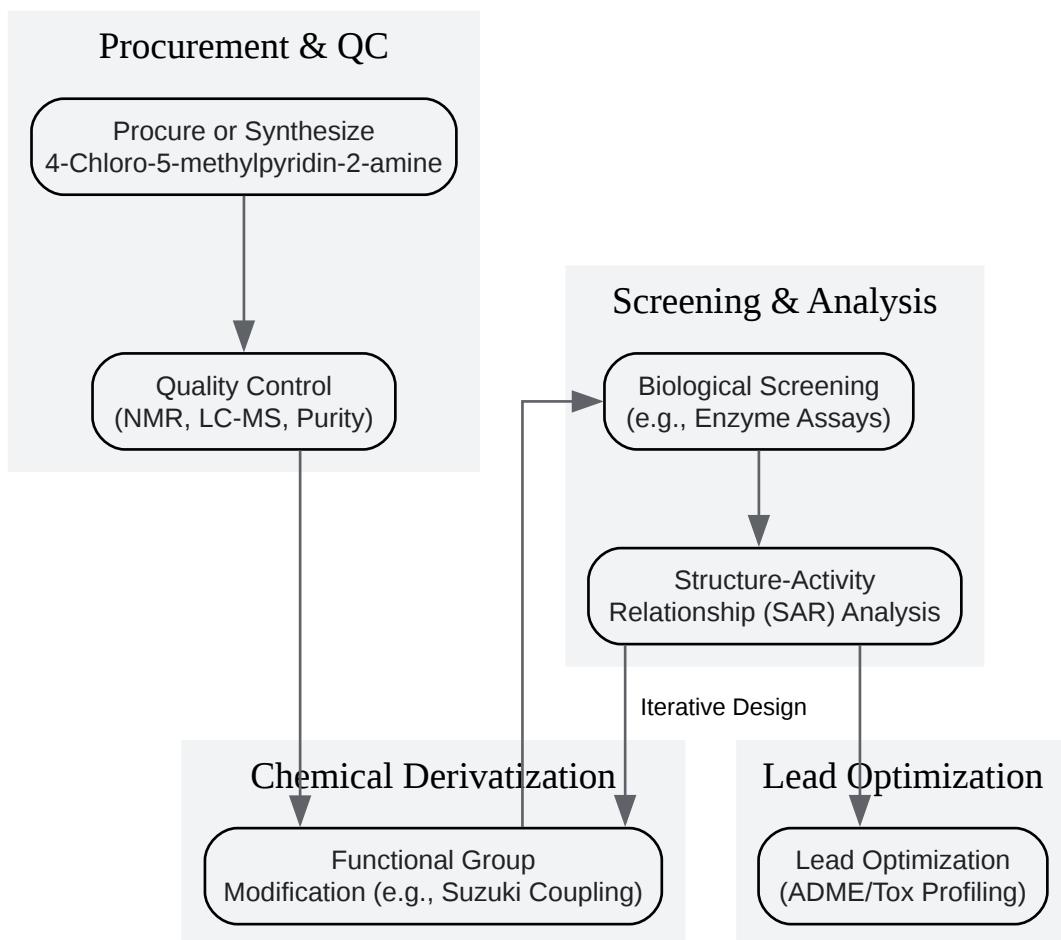
- The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions.
- The chloro group can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of other functional groups at this position.
- The pyridine ring itself is a π -deficient system, which influences the reactivity of the substituents.

Applications in Research and Development

While specific applications for **4-Chloro-5-methylpyridin-2-amine** are not documented in readily accessible literature, its structure suggests significant potential as a building block in drug discovery and materials science. Substituted aminopyridines are known to be key intermediates in the synthesis of a variety of biologically active compounds.

For instance, related aminopyridine structures are found in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. The presence of a chlorine atom provides a reactive handle for further chemical modification, allowing for the exploration of the chemical space around this scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing a chemical intermediate like **4-Chloro-5-methylpyridin-2-amine** in a research setting is illustrated in the diagram below.



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Figure 1. A generalized workflow for the utilization of a chemical intermediate in a drug discovery program.

Safety and Handling

Comprehensive safety and handling data for **4-Chloro-5-methylpyridin-2-amine** are limited. One entry in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates that the substance is "Not Classified" as hazardous based on a notification from a single company[1]. However, this should not be considered a comprehensive assessment.

As a general precaution for a compound of this nature, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such

as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Direct contact with skin and eyes should be avoided, and inhalation of any dust or vapor should be prevented. In the absence of specific data, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

4-Chloro-5-methylpyridin-2-amine is a substituted aminopyridine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific isomer are not widely published, its chemical structure suggests that it can be a valuable intermediate for the synthesis of more complex molecules. Researchers working with this compound should rely on its unique CAS number for accurate identification and adhere to stringent safety protocols due to the limited availability of toxicological data. The further exploration of the chemistry and applications of this and related compounds will undoubtedly contribute to the advancement of drug discovery and materials science.

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